[2H2]GIBBERELLIN A1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2H2]Gibberellin A1 is a deuterated form of Gibberellin A1, a type of gibberellin, which is a class of tetracyclic diterpenoid phytohormones. Gibberellins play crucial roles in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds . The deuterated form, this compound, is often used in scientific research to study the metabolism and function of gibberellins in plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2H2]Gibberellin A1 typically involves the incorporation of deuterium atoms into the gibberellin A1 molecule. This can be achieved through various synthetic routes, including the use of deuterated precursors or the exchange of hydrogen atoms with deuterium in the presence of deuterium oxide (D2O). The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using deuterated precursors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
[2H2]Gibberellin A1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce different oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
[2H2]Gibberellin A1 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of gibberellins.
Biology: Helps in studying the role of gibberellins in plant growth and development.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Used in agricultural research to develop new plant growth regulators and improve crop yields.
Mechanism of Action
The mechanism of action of [2H2]Gibberellin A1 involves its interaction with specific molecular targets and pathways in plants. Gibberellins, including this compound, bind to gibberellin receptors, leading to the degradation of DELLA proteins, which are growth repressors. This degradation promotes plant growth by allowing the expression of growth-related genes . The pathways involved include the gibberellin signaling pathway, which regulates various physiological processes in plants .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [2H2]Gibberellin A1 include other gibberellins such as:
- Gibberellin A3
- Gibberellin A4
- Gibberellin A7
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in scientific research. The deuterium atoms provide a distinct isotopic signature, allowing researchers to trace the compound’s metabolic pathways and study its interactions in detail .
Properties
CAS No. |
120396-35-2 |
---|---|
Molecular Weight |
0 |
Synonyms |
[2H2]GIBBERELLIN A1 |
Origin of Product |
United States |
Q1: How do Azospirillum bacteria utilize [2H2]Gibberellin A20 to produce [2H2]Gibberellin A1, and what is the significance of this conversion in plant growth?
A1: Research demonstrates that Azospirillum lipoferum and Azospirillum brasilense can convert [17,17-2H2]Gibberellin A20 ([2H2]GA20) to [17,17-2H2]Gibberellin A1 ([2H2]GA1) in vivo [, ]. This conversion is significant because Gibberellin A1 (GA1) is a bioactive form of gibberellin, a class of plant hormones crucial for growth and development. The bacteria perform this conversion through a 3β-hydroxylation process, likely utilizing a 2-oxoglutarate-dependent dioxygenase enzyme similar to those found in plants []. This finding highlights the potential role of Azospirillum spp. in promoting plant growth by contributing to the biosynthesis of active gibberellins.
Q2: What experimental evidence supports the involvement of a 2-oxoglutarate-dependent dioxygenase enzyme in the bacterial conversion of [2H2]GA20 to [2H2]GA1?
A2: Researchers observed that adding prohexadione-calcium, an inhibitor of 2-oxoglutarate-dependent dioxygenases involved in gibberellin biosynthesis, to the culture medium prevented the conversion of [2H2]GA20 to [2H2]GA1 by Azospirillum []. This observation strongly suggests that the bacterial enzyme responsible for this conversion is also a 2-oxoglutarate-dependent dioxygenase.
Q3: Aside from [2H2]GA20 conversion, what other mechanisms related to gibberellins might contribute to the plant growth-promoting effects of Azospirillum?
A3: Research indicates that Azospirillum lipoferum can hydrolyze [17,17-2H2]gibberellin A20-glucoside and [17,17-2H2]gibberellin A20-glucosyl ester []. This finding suggests that Azospirillum may influence plant growth by regulating the levels of conjugated (inactive) and free (active) forms of gibberellins, contributing to the overall balance of these hormones within the plant. This mechanism, alongside the direct conversion of [2H2]GA20 to [2H2]GA1, emphasizes the multifaceted role of Azospirillum in modulating gibberellin activity and, consequently, plant growth.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.